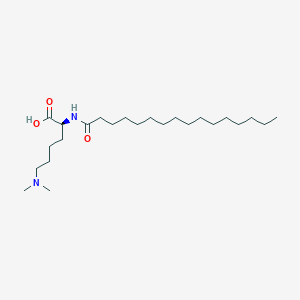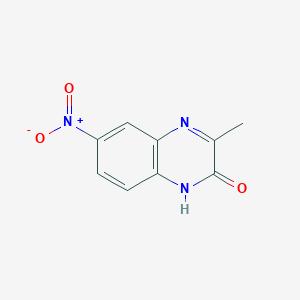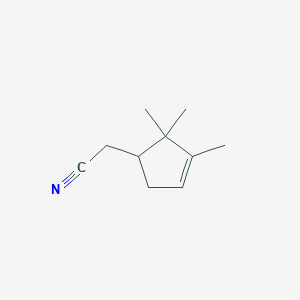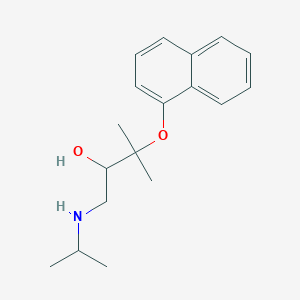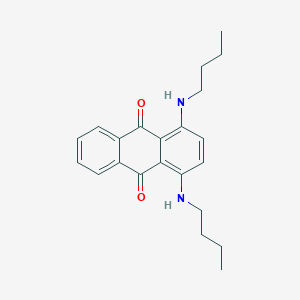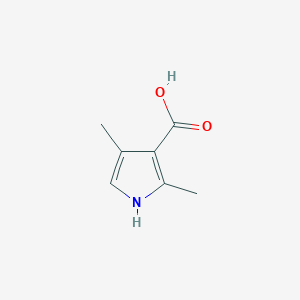
2,4-二甲基-1H-吡咯-3-羧酸
描述
2,4-Dimethyl-1H-pyrrole-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The specific structure of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid includes methyl groups at the 2 and 4 positions and a carboxylic acid group at the 3 position of the pyrrole ring.
Synthesis Analysis
The synthesis of pyrrole derivatives, including those with substituents at the 2, 4, and 5 positions, has been explored in various studies. For instance, the synthesis of (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acids with different substituents on the pyrrole ring has been reported, indicating the versatility of pyrrole chemistry in generating diverse compounds . Additionally, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through the coupling of acetylenic esters and α-amino acids suggests a method for introducing carboxylic acid groups onto the pyrrole ring .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been extensively studied using experimental techniques such as X-ray diffraction and spectroscopy, as well as quantum chemical calculations. For example, the crystal structure of a pyrrole derivative with a benzyl ester group has been solved, revealing the planarity of the pyrrole ring and the angles formed with substituent groups . Quantum chemical calculations have also been used to evaluate the formation and properties of pyrrole derivatives, providing insights into their molecular structure and stability .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including condensation to form hydrazide-hydrazones , cyclization to produce pyrrole diones , and transformations leading to disubstituted pyrrole carboxylates . These reactions demonstrate the reactivity of the pyrrole ring and its potential for forming complex structures with biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's lipophilicity, electronic properties, and hydrogen bonding capabilities . Quantum chemical calculations, including density functional theory (DFT) and atoms in molecules (AIM) theory, have been employed to analyze these properties and predict the behavior of pyrrole derivatives in various environments .
科学研究应用
合成和化学分析:合成并表征了乙基-4-[(2,4-二硝基苯基)-肼甲基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯衍生物,显示出强亲电性和通过氢键结合形成二聚体的潜力 (Singh et al., 2013)。
抗菌应用:2,4-二甲基-1H-吡咯-3-羧酸的新衍生物展示了显著的抗菌活性,表明它们有潜力作为新的治疗剂 (Hublikar et al., 2019)。
光谱学和相互作用分析:合成了乙基-4-[(苯甲酰)-肼甲基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯,并研究了其光谱特性和分子间相互作用,表明它有形成二聚体的潜力,并可作为量子化学计算的研究对象 (Singh et al., 2013)。
氢键研究:带有吡啶酮末端的2,2-二甲基丁炔酸形成氢键二聚体,为分子识别和相互作用提供了见解 (Wash et al., 1997)。
非线性光学材料:乙基-4-[3-(4-二甲氨基苯基)-丙烯酰基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯被确定为适合的非线性光学材料,因其第一超极化性能 (Singh et al., 2014)。
促进种子生长:2,4-二甲基-1H-吡咯-3-羧酸的衍生物被研究作为谷物作物种子生长促进因子,表明其有潜在的农药应用 (Mikhedkina et al., 2019)。
用于潜在生物活性的聚酯合成:基于2,4-二甲基吡咯-3,5-二羧酸的新型聚酯被合成,暗示其可作为具有潜在生物活性的醇酸树脂组分 (Sugralina et al., 2018)。
温度监测材料:一种含芳基取代的吡咯衍生物展示了热响应荧光特性,适用于温度监测应用 (Han et al., 2013)。
分子相互作用和结构分析:关于2,4-二甲基-1H-吡咯-3-羧酸的衍生物的各种研究聚焦于其分子结构、相互作用分析和光谱特性,有助于理解化学反应性和较弱的分子相互作用 (Singh et al., 2012, 2013, 2014, 2015)。
作用机制
安全和危害
属性
IUPAC Name |
2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-8-5(2)6(4)7(9)10/h3,8H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPJVSRTTKVMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388521 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |
CAS RN |
17106-13-7 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17106-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid in pharmaceutical research?
A: 2,4-dimethyl-1H-pyrrole-3-carboxylic acid serves as a key building block in synthesizing various compounds, including Sunitinib (SU11248) [, ]. Sunitinib is a potent tyrosine kinase inhibitor with antitumor and antiangiogenic properties, demonstrating the potential of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives in pharmaceutical research [, ].
Q2: How does Sunitinib interact with its targets to exert its therapeutic effects?
A: Sunitinib targets multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and FLT3 [, ]. It inhibits these kinases by competing for the ATP-binding site, effectively blocking downstream signaling pathways involved in tumor growth and angiogenesis [].
Q3: Can you describe the structure-activity relationship (SAR) studies conducted on 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives?
A: Researchers explored modifications to the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid scaffold to improve its antitumor properties and pharmaceutical characteristics []. Introducing different substituents on the indole ring and modifying the amide side chain significantly influenced the compounds' potency, solubility, and bioavailability [, ]. This highlights the importance of SAR studies in optimizing the properties of drug candidates.
Q4: What are some of the challenges encountered during the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives, and how have they been addressed?
A: Traditional synthesis routes for Sunitinib faced limitations in terms of efficiency and cost-effectiveness []. Researchers have developed improved synthetic methods, such as a solvent-free decarboxylation process and a one-pot reaction strategy, to enhance yield and reduce production costs [, ]. These advancements contribute to the feasibility of large-scale production and accessibility of these compounds for research and clinical applications.
Q5: What analytical techniques are employed to characterize and quantify 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives?
A: Various analytical techniques are used to characterize these compounds, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis []. These methods provide insights into the structure, purity, and composition of the synthesized compounds, ensuring their quality and aiding in the development process.
Q6: What preclinical studies have been conducted to evaluate the efficacy of Sunitinib?
A: Sunitinib demonstrated dose-dependent hair depigmentation in mice, serving as a biological readout for KIT inhibition []. This effect was reversible upon treatment cessation and involved inhibition of melanocyte function rather than cell death []. Additionally, Sunitinib effectively inhibited the growth of various cancer cell lines in vitro, including those derived from the breast, lung, colon, and pancreas [, ].
Q7: Are there any known polymorphs or salt forms of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives, and what is their significance?
A: Researchers have identified polymorphs and salt forms of Sunitinib, such as citrate and phosphate salts [, , ]. These different solid forms can exhibit variations in properties like solubility, stability, and bioavailability, influencing the compound's overall pharmaceutical performance [, , ]. Understanding and controlling the solid-state properties of drug candidates are crucial for successful drug development.
Q8: What is the current status of Sunitinib in clinical trials?
A: Sunitinib has undergone Phase I clinical trials for cancer treatment []. Notably, hair depigmentation, observed in preclinical studies, was also reported in patients receiving Sunitinib, highlighting the translational relevance of preclinical findings []. Further clinical trials are necessary to fully evaluate the safety and efficacy of Sunitinib for different cancer indications.
Q9: What are the future directions for research on 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives?
A9: Future research may explore:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



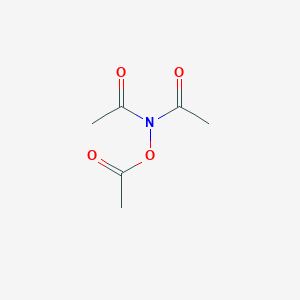



![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
